1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine
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Overview
Description
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the diethylamino benzyl group. One common synthetic route includes the reaction of 4-(diethylamino)benzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .
Chemical Reactions Analysis
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring can also contribute to the compound’s overall three-dimensional structure, affecting its interaction with biological molecules .
Comparison with Similar Compounds
1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and can have similar biological activities.
Benzylamine derivatives: These compounds contain the benzylamine moiety and can exhibit similar chemical reactivity.
Diethylamino compounds: These compounds feature the diethylamino group, which can influence their pharmacological properties.
Properties
Molecular Formula |
C15H25N3 |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-[[4-(diethylamino)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H25N3/c1-3-18(4-2)15-7-5-13(6-8-15)11-17-10-9-14(16)12-17/h5-8,14H,3-4,9-12,16H2,1-2H3 |
InChI Key |
WANKUXZSYXHQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCC(C2)N |
Origin of Product |
United States |
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